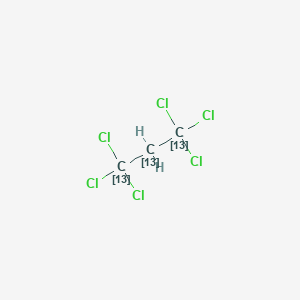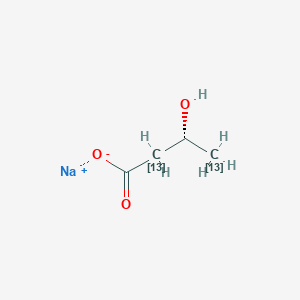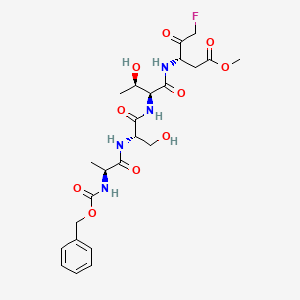
Sodium adamantylsulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium adamantylsulfinate is an organosulfur compound that features an adamantane moiety attached to a sulfinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium adamantylsulfinate can be synthesized through several methods. One common approach involves the reaction of adamantyl chloride with sodium sulfinate under basic conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{15}\text{Cl} + \text{NaSO}2\text{Na} \rightarrow \text{C}{10}\text{H}_{15}\text{SO}_2\text{Na} + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Sodium adamantylsulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sodium adamantylsulfonate.
Reduction: Adamantylthiol.
Substitution: Various substituted adamantyl derivatives.
Aplicaciones Científicas De Investigación
Sodium adamantylsulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which sodium adamantylsulfinate exerts its effects involves its ability to interact with various molecular targets. The sulfinate group can participate in redox reactions, while the adamantane moiety provides structural stability and hydrophobic interactions. These properties make it a versatile compound in modifying biological molecules and materials.
Comparación Con Compuestos Similares
Sodium sulfinates: These compounds share the sulfinate group but lack the adamantane moiety.
Adamantyl derivatives: Compounds like adamantyl chloride or adamantylamine share the adamantane structure but have different functional groups.
Uniqueness: Sodium adamantylsulfinate is unique due to the combination of the adamantane moiety and the sulfinate group. This combination imparts both stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H15NaO2S |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
sodium;adamantane-1-sulfinate |
InChI |
InChI=1S/C10H16O2S.Na/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
VLTZSFCJBOSJBI-UHFFFAOYSA-M |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)
![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
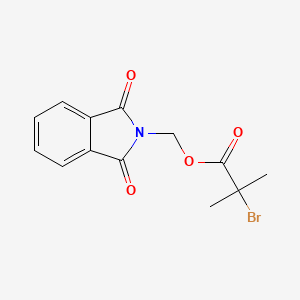
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
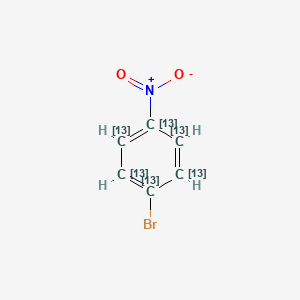
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)

